molecular formula C17H19NO6S B4403727 N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine

Cat. No.: B4403727
M. Wt: 365.4 g/mol
InChI Key: PWAFZNPHVYNTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives. This compound is characterized by the presence of methoxy and methyl groups attached to the phenyl rings, along with a sulfonyl group and a glycine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine
  • N-[(2-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine
  • N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)glycine

Uniqueness

N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine is unique due to the specific arrangement of methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-12-7-8-15(24-3)16(9-12)25(21,22)18(11-17(19)20)13-5-4-6-14(10-13)23-2/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAFZNPHVYNTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine
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N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine
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N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine
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N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine
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N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine
Reactant of Route 6
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine

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